molecular formula C11H8F3NO B13423426 Quinoline, 1,2-dihydro-1-trifluoroacetyl- CAS No. 30831-85-7

Quinoline, 1,2-dihydro-1-trifluoroacetyl-

Cat. No.: B13423426
CAS No.: 30831-85-7
M. Wt: 227.18 g/mol
InChI Key: BWLZUZVCVOPRLI-UHFFFAOYSA-N
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Description

Quinoline, 1,2-dihydro-1-trifluoroacetyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a trifluoroacetyl group to the 1,2-dihydroquinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 1,2-dihydro-1-trifluoroacetylquinoline, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium .

For the specific synthesis of 1,2-dihydro-1-trifluoroacetylquinoline, a common route involves the reaction of 1,2-dihydroquinoline with trifluoroacetic anhydride under mild conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular . These methods not only improve yield but also reduce the use of hazardous chemicals and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2-dihydro-1-trifluoroacetyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it back to its parent quinoline structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, and sulfonyl groups .

Scientific Research Applications

Quinoline, 1,2-dihydro-1-trifluoroacetyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline, 1,2-dihydro-1-trifluoroacetyl-, like other quinoline derivatives, often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2-dihydro-1-trifluoroacetyl- is unique due to the presence of both the dihydro and trifluoroacetyl groups. This combination enhances its chemical reactivity and potential biological activity compared to its simpler counterparts .

Properties

CAS No.

30831-85-7

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)10(16)15-7-3-5-8-4-1-2-6-9(8)15/h1-6H,7H2

InChI Key

BWLZUZVCVOPRLI-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2N1C(=O)C(F)(F)F

Origin of Product

United States

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